7-bromopyrrolo[1,2-a]pyrazine
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Overview
Description
7-bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is part of the broader family of pyrrolopyrazine derivatives, which have been isolated from various sources such as plants, microbes, soil, and marine life . These compounds have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Synthesis Analysis
Pyrrolopyrazines, including this compound, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one method involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-1-3-10-4-2-9-5-7(6)10/h1-5H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrrolopyrazine derivatives in general have been synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical and Chemical Properties Analysis
The molecular weight of this compound is 197.03 . Other physical and chemical properties specific to this compound were not found in the search results.Properties
IUPAC Name |
7-bromopyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPQYZNIHAZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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